molecular formula C6H3Cl2NO2 B026090 2,6-Dichloronicotinic acid CAS No. 38496-18-3

2,6-Dichloronicotinic acid

Cat. No. B026090
CAS RN: 38496-18-3
M. Wt: 192 g/mol
InChI Key: AJPKQSSFYHPYMH-UHFFFAOYSA-N
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Patent
US09447044B2

Procedure details

Potassium botoxide (483 mg, 4.31 mmol) and MeOH (8 mL) were added to 2,6-dichloro-nicotinic acid (207 mg, 1.07 mmol), and the mixture was stirred using microwave at 60° C. for 1 hour. After the termination of the reaction, the reactant was filtered, and 1N HCl was added thereto at 0° C. to adjust the pH to 3. The solid was dried by N2 gas to obtain the title compound (106 mg, 52%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
207 mg
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
reactant
Reaction Step One
Yield
52%

Identifiers

REACTION_CXSMILES
[K].[Cl:2][C:3]1[N:11]=[C:10](Cl)[CH:9]=[CH:8][C:4]=1[C:5]([OH:7])=[O:6].[CH3:13][OH:14]>>[Cl:2][C:3]1[N:11]=[C:10]([O:14][CH3:13])[CH:9]=[CH:8][C:4]=1[C:5]([OH:7])=[O:6] |^1:0|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[K]
Name
Quantity
207 mg
Type
reactant
Smiles
ClC1=C(C(=O)O)C=CC(=N1)Cl
Name
Quantity
8 mL
Type
reactant
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 60° C.
CUSTOM
Type
CUSTOM
Details
for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
After the termination of the reaction
FILTRATION
Type
FILTRATION
Details
the reactant was filtered
ADDITION
Type
ADDITION
Details
1N HCl was added
CUSTOM
Type
CUSTOM
Details
at 0° C.
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The solid was dried by N2 gas

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C(=O)O)C=CC(=N1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 106 mg
YIELD: PERCENTYIELD 52%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.